molecular formula C13H22O4 B14505458 Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate CAS No. 62873-49-8

Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate

Cat. No.: B14505458
CAS No.: 62873-49-8
M. Wt: 242.31 g/mol
InChI Key: VVAMLGCYYMNVAL-DTORHVGOSA-N
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Description

Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a chemical compound characterized by its cyclopropane ring and two tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves the cyclopropanation of di-tert-butyl malonate with 1,2-dibromoethane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the malonate, followed by the addition of 1,2-dibromoethane to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield carboxylic acids, while reduction would produce alcohols.

Scientific Research Applications

Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electron-withdrawing effects of the ester groups. These factors make it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl malonate: A precursor in the synthesis of di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate.

    Cyclopropane-1,2-dicarboxylic acid: Lacks the tert-butyl ester groups but shares the cyclopropane ring structure.

    Diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of tert-butyl.

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl ester groups, which influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role .

Properties

CAS No.

62873-49-8

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ditert-butyl (1S,2R)-cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-12(2,3)16-10(14)8-7-9(8)11(15)17-13(4,5)6/h8-9H,7H2,1-6H3/t8-,9+

InChI Key

VVAMLGCYYMNVAL-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C(=O)OC(C)(C)C

Origin of Product

United States

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